N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core substituted with a 3-((2-isopropylphenyl)amino)-3-oxopropyl chain at the 4-position and a furan-2-carboxamide group at the 2-position. The structure combines a heterocyclic thiazole ring, known for its role in medicinal chemistry, with a furan carboxamide moiety, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(2-propan-2-ylanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13(2)15-6-3-4-7-16(15)22-18(24)10-9-14-12-27-20(21-14)23-19(25)17-8-5-11-26-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGBVZRSTXYQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1040667-27-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes diverse research findings related to its biological activity, including mechanisms of action, efficacy in various models, and comparative data with other compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1040667-27-3 |
The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control. Research indicates that the compound significantly inhibits CDK2 with an IC50 of 0.004 μM and CDK9 with an IC50 of 0.009 μM, demonstrating a substantial improvement over previous lead compounds . This inhibition leads to G2/M phase arrest in cancer cells, promoting apoptosis through the modulation of cell cycle and apoptosis-related proteins.
Efficacy in Cancer Models
In vivo studies have shown that this compound effectively inhibited tumor growth in HCT116 xenograft models and C6 glioma rat models without significant toxicity. The compound exhibited an oral bioavailability of 86.7% in rats, indicating its potential for therapeutic use .
Comparative Studies
To provide context on the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | CDK2 IC50 (μM) | CDK9 IC50 (μM) | Model Tested | Efficacy Observed |
|---|---|---|---|---|
| N-(4-(3-((2-isopropylphenyl)amino)... | 0.004 | 0.009 | HCT116 Xenograft | Significant tumor growth inhibition |
| Compound 20a (related structure) | 0.004 | 0.009 | HCT116 Xenograft | Similar efficacy |
| Lead Compound 11 | ~4 | ~25 | HCT116 Xenograft | Lower efficacy |
Case Studies
- HCT116 Cell Line Study : The compound was tested on HCT116 cells, leading to a marked decrease in cell viability and induction of apoptosis as evidenced by increased caspase activity .
- C6 Glioma Model : In a rat model of glioma, treatment with the compound resulted in reduced tumor size compared to control groups, highlighting its potential as an effective anti-cancer agent .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Analysis
- Thiazole Substitutions: 2-Isopropylphenyl (Target): The bulky isopropyl group may improve membrane permeability and selectivity for hydrophobic binding pockets . 4-Sulfamoylphenethyl (): Introduces a polar sulfonamide group, enhancing solubility and enabling hydrogen bonding, a feature linked to antimicrobial activity in related compounds . 3-Chloro-4-fluorophenyl (): Halogen atoms increase lipophilicity and metabolic stability but may raise toxicity concerns .
- Carboxamide Variations: Furan-2-carboxamide (Target and ): The oxygen-rich furan ring may participate in hydrogen bonding or dipole interactions.
Research Findings and Trends
- Antimicrobial Activity : Sulfonamide-containing analogs (e.g., ) align with trends in antimicrobial drug design, where sulfonamide groups disrupt bacterial folate synthesis .
- Toxicity Considerations : Halogenated derivatives () require careful evaluation of metabolic byproducts, as seen in other halogen-containing pharmaceuticals .
- Synthetic Flexibility : The target compound’s structure allows modular substitutions (e.g., phenyl to sulfonamide groups), enabling optimization for specific therapeutic goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
